molecular formula C18H54N3Si6Y B1588599 Tris[bis(trimethylsilyl)amino] yttrium CAS No. 41836-28-6

Tris[bis(trimethylsilyl)amino] yttrium

Cat. No.: B1588599
CAS No.: 41836-28-6
M. Wt: 570.1 g/mol
InChI Key: ALBMVGKOSBREQT-UHFFFAOYSA-N
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Description

Tris[bis(trimethylsilyl)amino] yttrium is a coordination complex composed of yttrium and bis(trimethylsilyl)amide ligands. This compound, with the molecular formula

[[(CH3)3Si]2N]3Y[[(CH_3)_3Si]_2N]_3Y[[(CH3​)3​Si]2​N]3​Y

, is known for its unique properties and applications in various fields of science and industry . It is a white powder that is highly reactive and used primarily as a catalyst in organic synthesis and materials science.

Preparation Methods

The synthesis of Tris[bis(trimethylsilyl)amino] yttrium typically involves the reaction of anhydrous yttrium trichloride with an alkali metal bis(trimethylsilyl)amide in a nonpolar organic solvent . The general reaction can be represented as follows:

YCl3+3Na[(CH3)3Si]2NY[(CH3)3Si]2N]3+3NaClYCl_3 + 3 Na[(CH_3)_3Si]_2N \rightarrow Y[(CH_3)_3Si]_2N]_3 + 3 NaCl YCl3​+3Na[(CH3​)3​Si]2​N→Y[(CH3​)3​Si]2​N]3​+3NaCl

This reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified by sublimation or distillation to obtain the desired compound .

Chemical Reactions Analysis

Tris[bis(trimethylsilyl)amino] yttrium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxygen, hydrogen, and various halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris[bis(trimethylsilyl)amino] yttrium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tris[bis(trimethylsilyl)amino] yttrium exerts its effects is primarily through its role as a catalyst. The compound facilitates the formation of carbon-nitrogen bonds by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Tris[bis(trimethylsilyl)amino] yttrium is unique compared to other similar compounds due to its specific coordination environment and reactivity. Similar compounds include:

These compounds share similar ligands but differ in their central metal atoms, leading to variations in their reactivity and applications.

Properties

IUPAC Name

bis(trimethylsilyl)azanide;yttrium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H18NSi2.Y/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBMVGKOSBREQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Y+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54N3Si6Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403359
Record name Tris[N,N-bis(trimethylsilyl)amide]yttrium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41836-28-6
Record name Tris[N,N-bis(trimethylsilyl)amide]yttrium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(N,N-bis(trimethylsilyl)amide)yttrium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris[bis(trimethylsilyl)amino] yttrium
Reactant of Route 2
Tris[bis(trimethylsilyl)amino] yttrium
Reactant of Route 3
Tris[bis(trimethylsilyl)amino] yttrium

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